Uniconazole
Overview
Description
Uniconazole is a chemical compound with a complex structure that includes a triazole ring, a chlorophenyl group, and a tert-butyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- typically involves the reaction of 1H-1,2,4-triazole with an appropriate chlorophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-ethanol, beta-[(2,4-dichlorophenyl)methyl]-alpha-(1,1-dimethylethyl)-: This compound has a similar structure but with two chlorine atoms on the phenyl ring.
Bitertanol: Another triazole derivative with a biphenyl group instead of a chlorophenyl group.
Uniconazole: A related compound with a similar triazole structure but different substituents.
Uniqueness
1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3 |
InChI Key |
YNWVFADWVLCOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Origin of Product |
United States |
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